molecular formula C8H20OSi2 B047071 Oxirane, 2,3-di(trimethylsilyl)- CAS No. 114693-79-7

Oxirane, 2,3-di(trimethylsilyl)-

Cat. No. B047071
M. Wt: 188.41 g/mol
InChI Key: BLHJQWDMOSRHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirane, 2,3-di(trimethylsilyl)-, also known as TMS glycidyl ether, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used in various reactions, including epoxidation, ring-opening polymerization, and cross-coupling reactions. TMS glycidyl ether is a colorless liquid with a molecular weight of 206.4 g/mol and a boiling point of 100-102°C.

Mechanism Of Action

The mechanism of action of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in epoxidation reactions involves the attack of the double bond of an alkene by the oxygen atom of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether. This leads to the formation of an oxirane ring and the displacement of the trimethylsilyl group. In ring-opening polymerization reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether acts as a monomer, where the oxirane ring is opened by a nucleophile, leading to the formation of a polymer chain. In cross-coupling reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is used to functionalize organic molecules by reacting with a metal catalyst.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether on living organisms. However, studies have shown that Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can be toxic to aquatic organisms and may cause irritation to the skin and eyes upon contact.

Advantages And Limitations For Lab Experiments

Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has several advantages in laboratory experiments. It is a versatile reagent that can be used in various reactions, and its synthesis method is simple and efficient. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is also stable under normal laboratory conditions and can be easily stored for long periods. However, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the use of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in scientific research. One possible direction is the development of new synthetic methods using Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as a reagent. Another direction is the exploration of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in new reactions and applications. Additionally, there is a need for further studies on the toxicity and safety of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether to living organisms.

Synthesis Methods

The synthesis of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether involves the reaction between glycidol and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as the main product. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.

Scientific Research Applications

Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is widely used in scientific research due to its versatile reactivity. It is commonly used in epoxidation reactions, where it is used as a source of epoxy groups. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can also be used in ring-opening polymerization reactions, where it acts as a monomer. Additionally, it can be used in cross-coupling reactions, where it is used to functionalize organic molecules.

properties

CAS RN

114693-79-7

Product Name

Oxirane, 2,3-di(trimethylsilyl)-

Molecular Formula

C8H20OSi2

Molecular Weight

188.41 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyloxiran-2-yl)silane

InChI

InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3

InChI Key

BLHJQWDMOSRHSN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1C(O1)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1C(O1)[Si](C)(C)C

Other CAS RN

56920-28-6

synonyms

trimethyl-(3-trimethylsilyloxiran-2-yl)silane

Origin of Product

United States

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